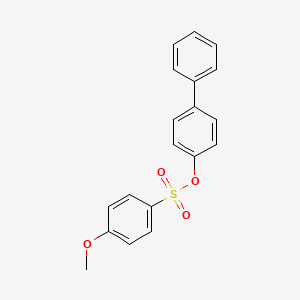![molecular formula C19H20ClN3O2 B4676932 N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4676932.png)
N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
CM-272 inhibits the Wnt/β-catenin signaling pathway by binding to the protein TBL1XR1, which is a critical component of the pathway. This binding prevents the formation of the β-catenin destruction complex, which leads to the accumulation of β-catenin in the nucleus. The accumulation of β-catenin in the nucleus leads to the activation of downstream target genes, which promote cancer cell growth and survival. By inhibiting this pathway, CM-272 can prevent cancer cell growth and induce cancer cell death.
Biochemical and Physiological Effects:
CM-272 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. CM-272 has been well-tolerated in pre-clinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CM-272 is its potency in inhibiting the Wnt/β-catenin signaling pathway. This makes it an attractive candidate for cancer treatment. However, one limitation is that it may not be effective in all types of cancer. Further studies are needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for CM-272 research. One direction is to further evaluate its efficacy in pre-clinical and clinical studies. Another direction is to investigate its potential in combination therapy with other cancer treatments. Additionally, the development of CM-272 analogs with improved potency and selectivity could lead to the development of more effective cancer treatments. Finally, the elucidation of the downstream targets of the Wnt/β-catenin signaling pathway could lead to the identification of new therapeutic targets for cancer treatment.
Aplicaciones Científicas De Investigación
CM-272 has been extensively studied for its potential in cancer treatment. It has shown promising results in pre-clinical studies as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer progression. CM-272 has been shown to inhibit the growth and survival of various cancer cell lines, including colon, breast, and lung cancer.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-16(20)5-4-6-17(13)22-19(25)21-15-9-7-14(8-10-15)18(24)23-11-2-3-12-23/h4-10H,2-3,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUDROCDQPRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4676865.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4676883.png)
![2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4676890.png)
![(2-morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4676896.png)
![1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide](/img/structure/B4676906.png)
![ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4676907.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4676914.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4676927.png)
![N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4676933.png)
![1-benzyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4676941.png)
![4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate](/img/structure/B4676948.png)
![4-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4676951.png)
